2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine
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Overview
Description
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a base like sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . This reaction proceeds at ambient temperature and yields the desired oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the morpholine moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding to proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 3-Cyclopropyl-5-chloromethyl-1,2,4-oxadiazole
- 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
- 3-Cyclopropyl-1,2,4-oxadiazol-5-amine
Uniqueness
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine is unique due to the presence of both a morpholine ring and an oxadiazole ring. This dual-ring structure imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with biological targets further enhances its utility in research and industry .
Properties
Molecular Formula |
C9H13N3O2 |
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Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine |
InChI |
InChI=1S/C9H13N3O2/c1-2-6(1)8-11-9(14-12-8)7-5-10-3-4-13-7/h6-7,10H,1-5H2 |
InChI Key |
FKOUQXXDJZVJFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CNCCO3 |
Origin of Product |
United States |
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